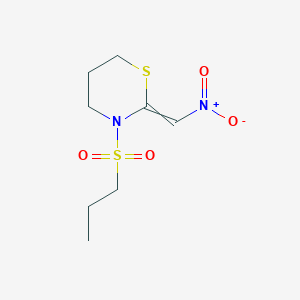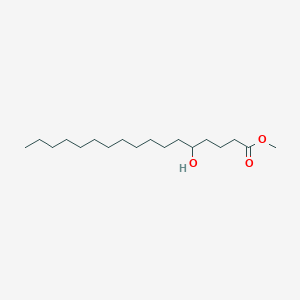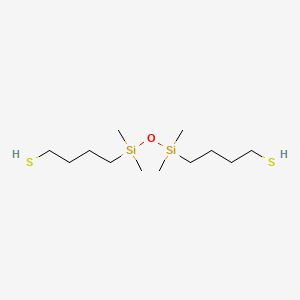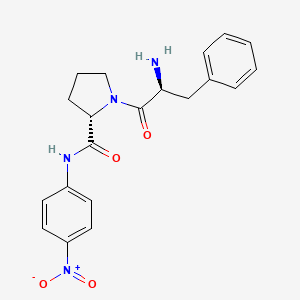
L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide: is a synthetic compound that belongs to the class of amide derivatives It is characterized by the presence of phenylalanine and proline residues, along with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-phenylalanine and L-proline with a nitrophenyl group. One common method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反应分析
Types of Reactions: L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenylalanine and proline residues can participate in substitution reactions, particularly at the amide bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases or acids are often used to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving protein interactions and enzyme activity. Its amide bond is similar to peptide bonds found in proteins, making it a useful model compound.
Medicine: Research into its potential therapeutic applications is ongoing. It may have antimicrobial or antioxidant properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amide bond can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
5-Oxoprolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-leucinamide: This compound has a similar structure but includes a leucine residue instead of proline.
N-Acetyl-L-phenylalanyl-N-(4-nitrophenyl)glycinamide: This compound features a glycine residue and an acetyl group.
Uniqueness: L-Phenylalanyl-N-(4-nitrophenyl)-L-prolinamide is unique due to the presence of both phenylalanine and proline residues, which can influence its chemical reactivity and biological activity. The nitrophenyl group also adds to its distinct properties, making it a versatile compound for various applications.
属性
CAS 编号 |
90145-72-5 |
|---|---|
分子式 |
C20H22N4O4 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c21-17(13-14-5-2-1-3-6-14)20(26)23-12-4-7-18(23)19(25)22-15-8-10-16(11-9-15)24(27)28/h1-3,5-6,8-11,17-18H,4,7,12-13,21H2,(H,22,25)/t17-,18-/m0/s1 |
InChI 键 |
UAAHZYVVVQNAPU-ROUUACIJSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)
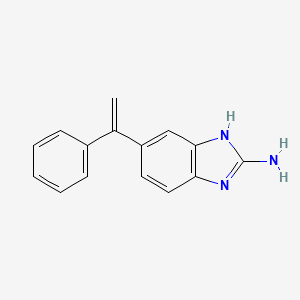
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
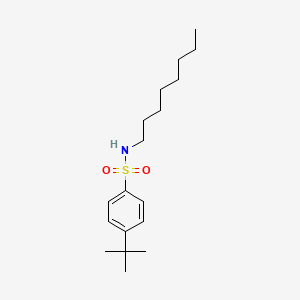

![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
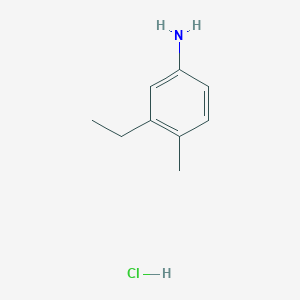

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
